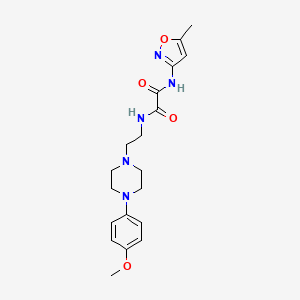

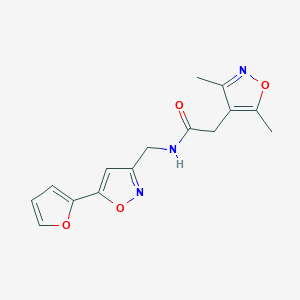

1-(Tert-butyl)-3-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “tert-Butyl N-(2-morpholino-2-oxoethyl)carbamate” is similar to the one you’re asking about . This compound has a molecular formula of C11H20N2O4 .

Molecular Structure Analysis

The molecular structure of “tert-Butyl N-(2-morpholino-2-oxoethyl)carbamate” consists of a morpholino group (a six-membered ring containing nitrogen and oxygen), a carbamate group (consisting of a carbonyl group (C=O) and an amine group (NH2)), and a tert-butyl group (a carbon atom bonded to three other carbon atoms) .Physical And Chemical Properties Analysis

The compound “tert-Butyl N-(2-morpholino-2-oxoethyl)carbamate” has a molecular weight of 244.29 . It should be stored in a dry place at 2-8°C . Its boiling point is 411.9°C at 760 mmHg .Scientific Research Applications

Structure-Activity Relationships

The structure-activity relationships (SAR) of a related compound, BIRB 796, an inhibitor of p38alpha MAP kinase, highlight the importance of the tert-butyl group and an aromatic ring for binding affinity. This compound has been investigated for its potential in treating autoimmune diseases, demonstrating the critical role of specific structural elements in molecular interactions and therapeutic effects (Regan et al., 2003).

Herbicidal Activities

Thiadiazolyl urea derivatives, including compounds structurally similar to 1-(Tert-butyl)-3-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)urea, have been explored for their selective herbicidal activities. For instance, the selectivity between barley (tolerant) and wheat (susceptible) has been attributed to differences in the rates of N-demethylation, showcasing the potential agricultural applications of these compounds (Lee & Ishizuka, 1976).

Chemical Synthesis and Modifications

Research has focused on the transformations of thiadiazole derivatives under the action of bases, leading to the cleavage of the thiadiazole ring and formation of various products, which could have implications for the synthesis of novel compounds with potential applications in material science or as intermediates in pharmaceutical synthesis (Maadadi et al., 2017).

Anti-CML Activity

A study on 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives, which share a similar thiadiazol-2-yl urea core with the compound , revealed potent activity against chronic myeloid leukemia (CML) cell lines. This suggests the potential therapeutic applications of thiadiazol-2-yl urea derivatives in oncology (Li et al., 2019).

properties

IUPAC Name |

1-tert-butyl-3-[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N5O3S2/c1-13(2,3)15-10(20)14-11-16-17-12(23-11)22-8-9(19)18-4-6-21-7-5-18/h4-8H2,1-3H3,(H2,14,15,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVSKTXQLWYPCIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)NC1=NN=C(S1)SCC(=O)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Tert-butyl)-3-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxyaniline](/img/structure/B2649448.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2649449.png)

![(2Z)-2-[(3-chloro-2-methylphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2649452.png)

![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide](/img/structure/B2649453.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2649454.png)

![6-[(Oxan-4-ylmethyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B2649456.png)

![2-(3,4-Dimethoxyphenyl)-7-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2649462.png)